molecular formula C20H20N2O2 B14727719 [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate CAS No. 6629-77-2

[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate

Cat. No.: B14727719
CAS No.: 6629-77-2
M. Wt: 320.4 g/mol
InChI Key: NEWNVIKFDTUAHW-UHFFFAOYSA-N
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Description

[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate: is a chemical compound with the molecular formula C20H20N2O2 It is known for its unique structure, which combines a naphthalene ring with an aminobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate typically involves the reaction of naphthalene derivatives with aminobenzoic acid derivatives under specific conditions. One common method includes the use of dimethylamine as a reagent to introduce the dimethylamino group into the naphthalene ring, followed by esterification with 4-aminobenzoic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology: Its structure allows it to act as a probe in biochemical assays .

Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate lies in its combination of a dimethylamino group and an aminobenzoate moiety. This structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

6629-77-2

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

[1-[(dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate

InChI

InChI=1S/C20H20N2O2/c1-22(2)13-18-17-6-4-3-5-14(17)9-12-19(18)24-20(23)15-7-10-16(21)11-8-15/h3-12H,13,21H2,1-2H3

InChI Key

NEWNVIKFDTUAHW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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